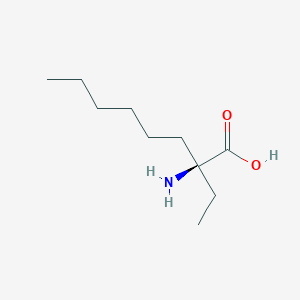

(2S)-2-Amino-2-ethyloctanoic acid

Description

Classification and Significance of (2S)-2-Amino-2-ethyloctanoic Acid

This compound belongs to the extensive family of non-proteinogenic amino acids, which are distinct from the twenty-two standard proteinogenic amino acids naturally encoded in genomic sequences. According to biochemical classification systems, non-proteinogenic amino acids encompass over 140 naturally occurring variants found in proteins, with thousands more synthesized in laboratory settings. The compound under investigation represents a specific stereoisomeric form, with the (2S) designation indicating the absolute configuration at the chiral center.

The molecular structure of this compound is characterized by the molecular formula C₁₀H₂₁NO₂ and a molecular weight of 187.28 grams per mole. The compound exhibits the International Union of Pure and Applied Chemistry name (2R)-2-amino-2-ethyloctanoic acid, with the InChI identifier InChI=1S/C10H21NO2/c1-3-5-6-7-8-10(11,4-2)9(12)13/h3-8,11H2,1-2H3,(H,12,13)/t10-/m1/s1. The systematic structure incorporates an eight-carbon aliphatic chain with amino and ethyl groups positioned at the second carbon, creating significant steric hindrance and enhanced lipophilicity compared to standard amino acids.

The Chemical Abstracts Service registry number 114781-18-9 uniquely identifies the (2S)-enantiomer, distinguishing it from other stereoisomeric forms. This compound demonstrates the characteristic properties of alpha-amino acids, featuring both amino (-NH₂) and carboxylic acid (-COOH) functional groups, while the additional ethyl substitution and extended carbon chain contribute to its classification as a non-standard amino acid derivative.

The significance of this compound extends beyond its structural uniqueness to encompass its role as a versatile building block in synthetic chemistry and biochemical applications. The compound's fatty acid nature combined with amino functionality enables direct conjugation reactions, particularly in peptide modification studies where both carbon-terminal and nitrogen-terminal modifications are required. Research has demonstrated that this bifunctional character allows for sophisticated molecular architectures that are not readily achievable with standard proteinogenic amino acids.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₂₁NO₂ | |

| Molecular Weight | 187.28 g/mol | |

| CAS Registry Number | 114781-18-9 | |

| InChI Key | NKBJUCYPZSRVDF-SNVBAGLBSA-N | |

| Stereochemistry | (2S)-configuration |

Historical Context and Research Evolution

The development of research into this compound reflects the broader evolution of non-proteinogenic amino acid chemistry, which emerged from early investigations into protein structure and the discovery that biological systems utilize amino acids beyond the canonical twenty. The systematic study of alpha,alpha-disubstituted amino acids began gaining momentum in the late twentieth century as researchers recognized their potential applications in medicinal chemistry and biochemical research.

Historical documentation indicates that the fundamental understanding of non-proteinogenic amino acids developed alongside advances in analytical chemistry and stereochemical analysis. The ability to synthesize and characterize optically active alpha,alpha-disubstituted amino acids became particularly important as scientists recognized that stereochemistry profoundly influences biological activity and molecular recognition processes.

The specific research trajectory for this compound intersects with developments in enzymatic resolution techniques and asymmetric synthesis methodologies. Scholarly literature from the early 2000s documents the emergence of sophisticated enzymatic approaches for preparing optically pure forms of complex amino acids. Research by Liu, Ray, and Benezra demonstrated that novel enzymes isolated from Humicola langinosa lipase could successfully catalyze the resolution of amino esters with two large alpha-alkyl groups, including structures closely related to this compound.

The evolution of synthetic methodologies has been particularly significant in enabling access to this compound in research quantities. Early approaches relied primarily on traditional organic synthesis techniques, but the development of biocatalytic methods has provided more efficient and environmentally sustainable routes to optically pure materials. The introduction of transaminase-based synthesis represents a notable advancement, with research demonstrating that transaminases from Chromobacterium violaceum can achieve conversion efficiencies of 52-80% for related amino acid structures.

Contemporary research developments have expanded the scope of applications for this compound beyond fundamental chemical studies to include peptide modification and drug development applications. The compound's unique structural features have made it an attractive target for researchers investigating peptide stability, membrane permeability, and biological activity enhancement.

Academic and Industrial Relevance

The academic significance of this compound extends across multiple research disciplines, encompassing organic chemistry, biochemistry, medicinal chemistry, and chemical biology. Within academic research contexts, this compound serves as both a synthetic target for methodology development and a functional building block for more complex molecular architectures.

In the field of peptide science, this compound has demonstrated particular value for terminal modification strategies. Research investigations have established that the compound's dual functionality—possessing both amino and fatty acid characteristics—enables direct conjugation to peptide sequences without requiring additional linking chemistry. This capability has proven especially valuable in antimicrobial peptide research, where lipidation strategies are employed to enhance biological activity and membrane interaction properties.

The compound's role in academic research extends to fundamental studies of protein structure and stability. The incorporation of non-proteinogenic amino acids like this compound into peptide sequences provides researchers with tools to investigate the relationship between amino acid structure and protein folding, stability, and function. These studies contribute to the broader understanding of protein design principles and the development of peptides with enhanced therapeutic properties.

From an industrial perspective, this compound represents an important component of the specialty chemicals market, particularly within the pharmaceutical and biotechnology sectors. The compound's utility in peptide modification has attracted attention from companies developing peptide-based therapeutics, where enhanced stability and bioavailability are critical performance parameters.

Industrial applications of this compound are closely linked to its synthesis and purification methodologies. The development of scalable enzymatic synthesis routes has been particularly important for industrial implementation, as these approaches can provide high enantiomeric purity while minimizing the use of harsh chemical reagents. Research has demonstrated that enzymatic approaches can achieve enantiomeric excess values greater than 98%, meeting the stringent purity requirements of pharmaceutical applications.

| Application Area | Significance | Key Benefits |

|---|---|---|

| Peptide Modification | High | Dual functionality enabling direct conjugation |

| Antimicrobial Research | High | Enhanced biological activity through lipidation |

| Protein Design Studies | Medium | Structure-function relationship investigations |

| Pharmaceutical Development | High | Improved peptide stability and bioavailability |

| Specialty Chemical Manufacturing | Medium | High-value intermediate for complex syntheses |

The academic and industrial relevance of this compound continues to evolve as new applications are discovered and synthesis methodologies are refined. Current research trends suggest growing interest in using this compound for the development of peptide-based materials with enhanced performance characteristics, including improved proteolytic resistance and membrane permeability. These developments position this compound as an increasingly important component of the modern chemical research toolkit, with applications spanning from fundamental academic investigations to practical industrial implementations.

Propriétés

IUPAC Name |

(2S)-2-amino-2-ethyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-5-6-7-8-10(11,4-2)9(12)13/h3-8,11H2,1-2H3,(H,12,13)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBJUCYPZSRVDF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@](CC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553278 | |

| Record name | (2S)-2-Amino-2-ethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114781-19-0 | |

| Record name | (2S)-2-Amino-2-ethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been found to interact with enzymes such asserine hydroxymethyl transferase . This enzyme plays a crucial role in the one-carbon metabolic pathway, which is essential for DNA synthesis and repair, amino acid metabolism, and other vital cellular processes.

Mode of Action

This could lead to alterations in the metabolic pathways that the enzyme is involved in.

Biochemical Pathways

If we consider its potential interaction with serine hydroxymethyl transferase, it could influence the one-carbon metabolic pathway. This pathway is involved in various critical cellular processes, including DNA synthesis and repair, amino acid metabolism, and methylation reactions.

Pharmacokinetics

The pharmacokinetic properties of (2S)-2-Amino-2-ethyloctanoic acid, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. Therefore, it’s challenging to outline its impact on bioavailability. It’s important to note that the pharmacokinetics of a compound significantly influence its efficacy and safety profile.

Result of Action

Given its potential interaction with serine hydroxymethyl transferase, it could influence various cellular processes, including dna synthesis and repair, amino acid metabolism, and methylation reactions.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, pH levels could impact the compound’s stability and interaction with its target. Acidophilic microorganisms thrive in highly acidic environments (pH 3 or below) and are known to survive in high concentrations of metals. Therefore, the environmental pH and presence of metals could potentially influence the action of this compound.

Activité Biologique

(2S)-2-Amino-2-ethyloctanoic acid, also known as (S)-2-amino-2-ethylhexanoic acid, is a chiral amino acid that has garnered interest in various fields of biological and medicinal research. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies.

This compound is characterized by its chiral center, which influences its interaction with biological systems. Its structure allows it to participate in various biochemical processes, making it a valuable compound for research and pharmaceutical development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds, while the carboxyl group can engage in ionic interactions, modulating enzyme activity and influencing metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways critical for cellular function.

- Receptor Interaction : Its structural similarity to neurotransmitters suggests potential roles in neuromodulation.

Biological Activity

Research has highlighted several areas where this compound exhibits significant biological activity:

- Neurological Effects : Due to its structural resemblance to neurotransmitters, it has been investigated for potential therapeutic applications in neurological disorders.

- Metabolic Pathways : The compound plays a role in various metabolic pathways and is considered a precursor for biologically active compounds.

- Toxicological Profile : Studies indicate that while it can induce certain physiological changes at high doses, its overall safety profile is favorable when used within recommended limits .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Table 1: Summary of Research Findings

Applications in Medicine and Industry

The unique properties of this compound make it a candidate for various applications:

- Pharmaceutical Development : Its role as a chiral building block is crucial in synthesizing complex organic molecules for drug development.

- Cosmetic Industry : Investigated for its safety and efficacy in cosmetic formulations due to its skin-conditioning properties.

Applications De Recherche Scientifique

Chemistry

(S)-AEHA serves as a chiral building block in organic synthesis. Its unique stereochemistry allows it to participate in asymmetric synthesis, leading to the formation of complex organic molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Key Reactions :

- Oxidation : The amino group can be oxidized to form oximes or nitriles.

- Reduction : The carboxyl group can be reduced to form alcohols or aldehydes.

- Substitution : The amino group can undergo nucleophilic substitution reactions to yield amides or esters.

Common Reagents and Conditions :

- Oxidation with potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

- Reduction using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Substitution with acyl chlorides or anhydrides in the presence of bases like pyridine.

Biology

In biological research, (S)-AEHA is studied for its role in metabolic pathways and as a precursor for biologically active compounds. It has been implicated in synthesizing metabolites essential for various cellular functions.

Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Metabolic Precursor | Involved in synthesizing biologically active compounds | |

| Therapeutic Effects | Potential use in drug development | |

| Toxicity Assessment | Weak teratogenic effects compared to (R)-enantiomer |

Medicine

(S)-AEHA has potential therapeutic applications, particularly as a precursor in drug development. Its ability to modulate enzyme activity through hydrogen bonding and ionic interactions makes it a candidate for targeted therapies.

Case Studies

- A study on metabolic pathways highlighted its role in synthesizing complex organic molecules used in pharmaceuticals.

- Toxicological evaluations indicated low acute oral toxicity; however, chronic exposure was associated with liver changes and other physiological effects. The no effect level (NOEL) was determined to be 0.1% in dietary studies involving rats.

Industry

In industrial applications, (S)-AEHA is utilized in producing specialty chemicals and as an intermediate in synthesizing polymers and other materials. Its unique properties make it valuable for creating high-performance materials.

Comparaison Avec Des Composés Similaires

Structural Analog: (2S)-2-Amino-2-methyloctanoic Acid

Key Differences :

- Substituent: Methyl group (C₁₀H₁₉NO₂) vs. ethyl group (C₁₀H₂₁NO₂) at C2.

- The octanoic chain length in both compounds enhances lipophilicity, favoring membrane permeability .

- Applications : Methyl-substituted analogs are often used in peptide synthesis for controlled steric hindrance, whereas ethyl derivatives may optimize pharmacokinetic profiles in drug candidates.

Short-Chain Analog: L-2-Aminobutyric Acid (C₄H₉NO₂)

Key Differences :

- Chain Length: Butanoic (C4) vs. octanoic (C8) backbone.

- Physicochemical Impact: The shorter chain in L-2-aminobutyric acid reduces lipophilicity, limiting its utility in transmembrane applications. However, it is a known pharmaceutical intermediate with established safety protocols (e.g., avoiding food/water contamination) .

Functionalized Analog: (2S)-2-Amino-4-methoxy-butanoic Acid Hydrochloride (C₅H₁₂ClNO₃)

Key Differences :

- Functional Group : Methoxy group at C4 introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic ethyl group in the target compound.

- Salt Form : The hydrochloride salt enhances aqueous solubility, making it suitable for in vitro studies, whereas the free acid form of the target compound may require formulation optimization for bioavailability .

Aromatic Analog: (2S)-2-Amino-3,3-Dimethyl-5-Phenylpentanoic Acid (C₁₃H₁₉NO₂)

Key Differences :

- Branching: 3,3-Dimethyl substitution creates a rigid hydrophobic core, differing from the flexible ethyl-octanoic structure of the target compound. This rigidity may reduce conformational adaptability in binding pockets .

Comparative Data Table

Research Implications

- Steric Effects : Ethyl and methyl substituents at C2 influence metabolic stability and binding kinetics. Ethyl groups may prolong half-life in vivo due to reduced enzymatic degradation .

- Chain Length: Octanoic acids exhibit superior lipid bilayer penetration compared to shorter chains (e.g., butanoic), critical for central nervous system-targeted therapeutics.

- Safety Considerations: While specific data for this compound are lacking, analogs emphasize standard precautions (e.g., avoiding inhalation, skin contact) .

Méthodes De Préparation

Asymmetric Hydrogenation of Precursors

Method Overview:

One of the most common approaches involves the asymmetric hydrogenation of suitable unsaturated precursors, such as 2-ethyl-2-hexenoic acid derivatives. This process employs chiral catalysts—typically rhodium or ruthenium complexes—to induce stereoselectivity, producing the (S)-enantiomer with high enantiomeric excess.

- Catalyst: Chiral rhodium or ruthenium complexes

- Hydrogen pressure: 1–5 atm

- Temperature: 25–50°C

- Solvent: Usually ethanol or methanol

Research Findings:

A study reports enantiomeric purities exceeding 99% ee under optimized conditions, with yields often above 90%. The process's stereoselectivity is heavily dependent on the chiral ligand used in the catalyst system.

| Parameter | Typical Range | References |

|---|---|---|

| Catalyst | Rh or Ru with chiral ligands | , |

| Hydrogen pressure | 1–5 atm | |

| Temperature | 25–50°C | , |

| Enantiomeric excess (ee) | >99% | , |

- High stereoselectivity

- Mild reaction conditions

- Suitable for scale-up

Oxidation of 2-Ethylhexanal

Method Overview:

Another promising route involves oxidizing 2-ethylhexanal to 2-ethylhexanoic acid, which can then be converted into the amino acid via subsequent amination steps. A recent study describes a green oxidation process using oxygen or air in the presence of N-hydroxyphthalimide in isobutanol, achieving high selectivity (>99%).

- Oxidant: Air or oxygen

- Catalyst: N-hydroxyphthalimide

- Solvent: Isobutanol

- Temperature: Mild, around room temperature to 50°C

Research Findings:

This method offers a cost-effective, environmentally friendly pathway with high selectivity and yields, making it suitable for industrial applications.

| Parameter | Typical Range | References |

|---|---|---|

| Oxidant | Air or oxygen | |

| Catalyst | N-hydroxyphthalimide | |

| Solvent | Isobutanol | |

| Temperature | 25–50°C | |

| Yield | >99% |

Enzymatic Resolution and Biocatalysis

Method Overview:

Enzymatic resolution involves using specific amino acid racemases or transaminases to selectively produce the (S)-enantiomer from racemic mixtures. This method is highly selective and environmentally benign.

Research Findings:

Recent advances demonstrate the use of engineered microorganisms or purified enzymes to achieve enantiomeric purities exceeding 99%, with yields around 80–90%. The process is conducted under mild conditions, typically at pH 7–8 and temperatures of 30–37°C.

| Parameter | Typical Range | References |

|---|---|---|

| Enzymes used | Amino acid racemases, transaminases | |

| pH | 7–8 | |

| Temperature | 30–37°C | |

| Enantiomeric purity (ee) | >99% |

- High stereoselectivity

- Mild reaction conditions

- Eco-friendly

Multi-step Synthetic Routes

Method Overview:

Complex synthetic pathways involve constructing the amino acid via multi-step reactions, including protection/deprotection strategies, asymmetric synthesis, and subsequent functional group modifications. For example, the synthesis of (S)-2,6-diamino-5-oxohexanoic acid involves multiple steps with intermediate purification, as detailed in recent patents.

Research Findings:

These methods often achieve high yields (~93%) but require careful control of reaction conditions and purification steps, making them more suitable for laboratory-scale synthesis rather than industrial production.

| Step | Key Reagents & Conditions | Yield | References |

|---|---|---|---|

| 1 | Fmoc-protection, acetone, NaHCO₃ | 96% | |

| 2 | Paraformaldehyde, reflux | 98% | |

| 3 | Dicarbonates, pyridine | High | |

| 4 | Hydrolysis with LiOH | 93% |

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. How can the enantiomeric purity of (2S)-2-Amino-2-ethyloctanoic acid be validated experimentally?

- Methodological Answer : Use chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak® IA or IB). Mobile phases should combine polar organic solvents (e.g., ethanol/hexane mixtures) to resolve enantiomers. Validate purity via retention time alignment with a certified reference standard. Mass spectrometry (MS) coupled with ion mobility can further confirm structural integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using H-H COSY and H-C HSQC to resolve coupling constants and confirm the (2S) configuration.

- Infrared Spectroscopy (IR) : Identify carboxylic acid (C=O stretch at ~1700 cm) and amine (N-H stretch at ~3300 cm) functional groups.

- Circular Dichroism (CD) : Verify optical activity in aqueous solutions at pH 7.4 to assess conformational stability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for weighing and synthesis steps to prevent inhalation.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via approved chemical waste protocols .

Advanced Research Questions

Q. How can researchers optimize the solid-phase synthesis yield of this compound derivatives?

- Methodological Answer :

- Coupling Agents : Use HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) with DIPEA (N,N-Diisopropylethylamine) for efficient amide bond formation.

- Protection Strategies : Employ Fmoc (Fluorenylmethyloxycarbonyl) for temporary amine protection, ensuring compatibility with resin-based synthesis.

- Yield Optimization : Monitor reaction progress via LC-MS and adjust molar ratios (e.g., 1.5 equivalents of activated ester) to minimize side products .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Compare studies using standardized assays (e.g., enzyme inhibition IC values under identical pH/temperature conditions).

- Batch Variability Testing : Assess purity and stereochemical consistency across commercial suppliers via chiral chromatography .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, cross-referencing with empirical data .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate solutions at 25°C, 40°C, and 60°C across pH 2–9. Monitor degradation via HPLC-UV at 210 nm.

- Degradation Pathways : Identify hydrolysis products (e.g., ethyloctanoic acid) using tandem MS.

- Kinetic Analysis : Calculate activation energy () via Arrhenius plots to predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.